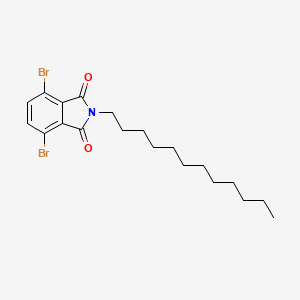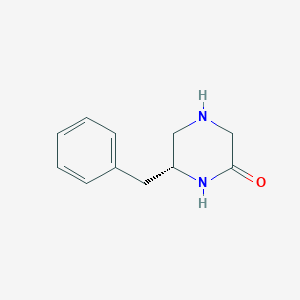
(5-amino-2-iodo-4-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-amino-2-iodo-4-methylphenyl)methanol: is an organic compound with the molecular formula C8H10INO It is a derivative of benzenemethanol, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-amino-2-iodo-4-methylphenyl)methanol typically begins with commercially available starting materials such as 4-methylbenzenemethanol.
Amination: The amino group can be introduced via nucleophilic substitution, where the iodinated intermediate reacts with ammonia or an amine under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-amino-2-iodo-4-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom or convert the amino group to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, cyanides, or organometallic reagents, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Sodium iodide in acetone, copper(I) cyanide, or Grignard reagents.
Major Products Formed:
Oxidation: 5-amino-2-iodo-4-methylbenzaldehyde, 5-amino-2-iodo-4-methylbenzoic acid.
Reduction: 5-amino-4-methylbenzenemethanol, 5-amino-2-iodo-4-methylbenzenemethane.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (5-amino-2-iodo-4-methylphenyl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of iodine and amino groups on biological activity.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-amino-2-iodo-4-methylphenyl)methanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- (5-amino-2-iodo-4-methylphenyl)methanol
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo-
- 2-Amino-5-iodo-4-methoxybenzonitrile
Comparison:
- This compound is unique due to the presence of both an amino group and an iodine atom, which confer distinct reactivity and potential applications.
- Benzenemethanol, 4-[(4-ethylphenyl)methyl]-2-iodo- features an ethylphenyl group, which alters its chemical properties and applications.
- 2-Amino-5-iodo-4-methoxybenzonitrile contains a methoxy group and a nitrile group, providing different reactivity and potential uses in research and industry.
Eigenschaften
Molekularformel |
C8H10INO |
|---|---|
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
(5-amino-2-iodo-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10INO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
InChI-Schlüssel |
OETSYIPQXZPLST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)CO)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B1508472.png)






![(N-[4-methoxy-3-(2-methyl-2H-pyrazol-3-yl)phenyl])acetamide](/img/structure/B1508502.png)

![tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1508506.png)
![1-O-tert-butyl 2-O-methyl (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-1,2-dicarboxylate](/img/structure/B1508508.png)


![2,7-Dibromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B1508524.png)
